

Mibefradil Dihydrochloride Hydrate: In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: Mibefradil dihydrochloride hydrate

Cat. No.: B15578197

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Abstract

This document provides detailed application notes and protocols for the in vitro assessment of **Mibefradil dihydrochloride hydrate**, a calcium channel blocker with notable selectivity for T-type calcium channels over L-type channels.[1][2] Included are comprehensive methodologies for key assays, a summary of quantitative data, and visual representations of its mechanism of action and experimental workflows.

Introduction

Mibefradil is a non-dihydropyridine calcium channel antagonist that has been a subject of significant research due to its unique pharmacological profile.[3] It exhibits a higher affinity for low-voltage-activated (T-type) calcium channels compared to high-voltage-activated (L-type) calcium channels.[1][2][4] This selectivity has prompted investigations into its therapeutic potential in various conditions, including hypertension and cancer.[5][6] These application notes are designed to provide researchers with detailed protocols for the in vitro characterization of **Mibefradil dihydrochloride hydrate**.

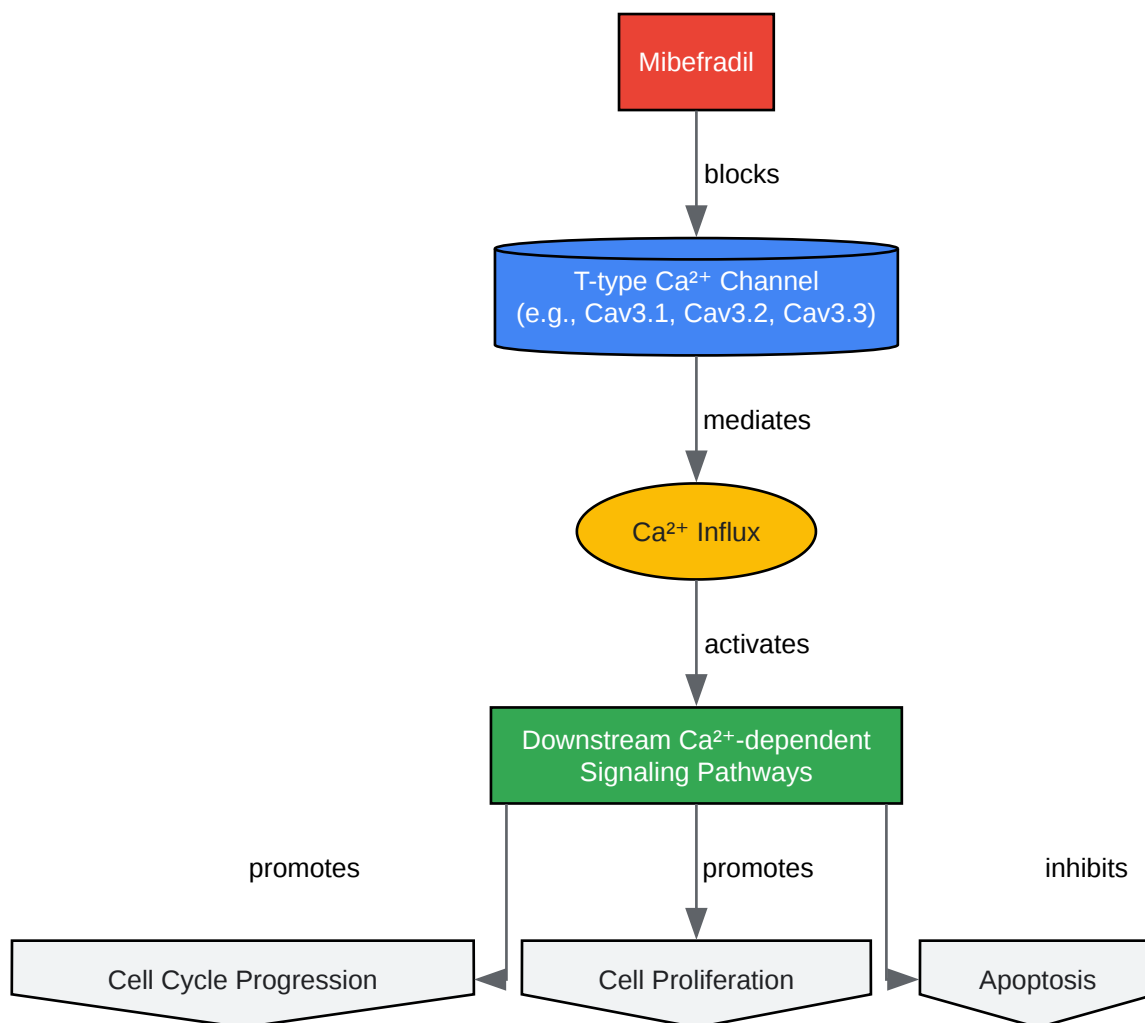
Mechanism of Action

Mibefradil's primary mechanism of action involves the blockade of voltage-gated calcium channels. Calcium ions (Ca^{2+}) are crucial second messengers that regulate a multitude of

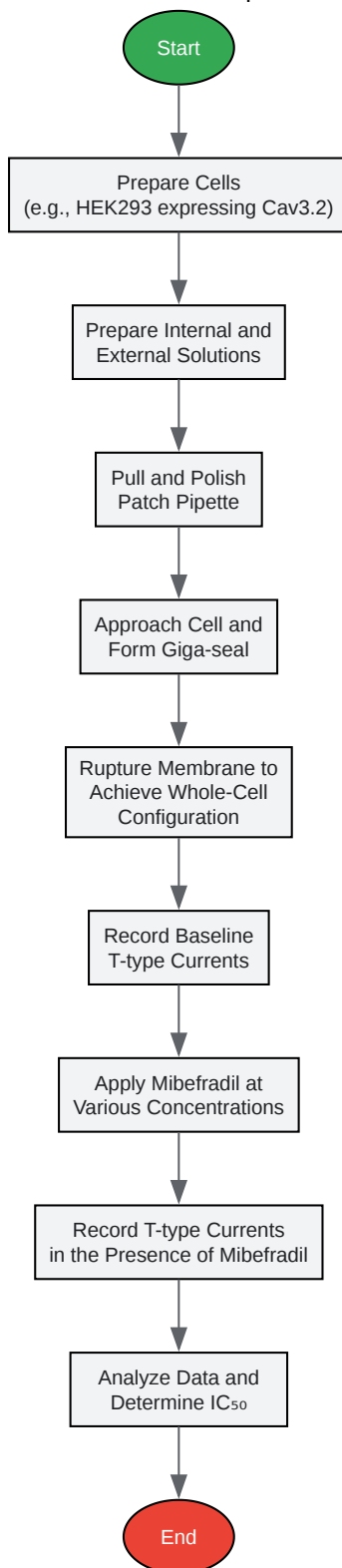
cellular processes, including proliferation, apoptosis, and signal transduction.[7][8] T-type calcium channels, in particular, are known to be involved in cell cycle progression and are often re-expressed in cancerous cells.[9] By inhibiting T-type calcium channels, Mibefradil can disrupt downstream signaling pathways that are dependent on calcium influx, thereby affecting cellular functions.[8][9]

Below is a diagram illustrating the signaling pathway affected by Mibefradil.

Mechanism of Action of Mibefradil



Whole-Cell Patch-Clamp Workflow

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